Retigabine-d4 Dihydrochloride
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Overview
Description
Retigabine-d4 Dihydrochloride is a deuterated form of Retigabine, an anticonvulsant drug used primarily for the treatment of partial epilepsies in adults. The compound is known for its unique mechanism of action, which involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation helps stabilize the neuronal membrane potential and control neuronal excitability, making it effective in reducing seizure activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Retigabine-d4 Dihydrochloride involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of deuterium atoms. The final step involves the formation of the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Retigabine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Retigabine-d4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies investigating the role of potassium channels in neuronal function.
Medicine: Utilized in pharmacological research to develop new anticonvulsant therapies.
Industry: Applied in the development of new chemical processes and the synthesis of novel compounds
Mechanism of Action
The mechanism of action of Retigabine-d4 Dihydrochloride involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation leads to the stabilization of the neuronal membrane potential, reducing neuronal excitability and preventing the occurrence of seizures. The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell and reduces its ability to fire action potentials .
Comparison with Similar Compounds
Flupirtine: Another potassium channel opener with analgesic properties.
Linopirdine: A KCNQ channel blocker used in research.
Uniqueness: Retigabine-d4 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBBVZJEWWZFR-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.